5-(Bromomethyl)pyridin-2-amine hydrobromide
Overview
Description
5-(Bromomethyl)pyridin-2-amine hydrobromide is a chemical compound with the molecular formula C6H8Br2N2 and a molecular weight of 267.95 g/mol . It is a highly functionalized molecule with a variety of physical, chemical, and biological properties. This compound is often used in research and development due to its unique structure and reactivity.
Preparation Methods
The synthesis of 5-(Bromomethyl)pyridin-2-amine hydrobromide typically involves the bromination of 2-aminopyridine. One common method includes the reaction of 2-aminopyridine with bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions often require controlled temperatures and the use of a catalyst to ensure the selective bromination at the desired position on the pyridine ring.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .
Chemical Reactions Analysis
5-(Bromomethyl)pyridin-2-amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of palladium catalysts.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
5-(Bromomethyl)pyridin-2-amine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)pyridin-2-amine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function . This reactivity makes it useful in the study of enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Similar compounds to 5-(Bromomethyl)pyridin-2-amine hydrobromide include:
2-(Bromomethyl)pyridine hydrobromide: Similar in structure but lacks the amino group at the 2-position.
5-Bromo-3-methylpyridin-2-amine: Similar but with a methyl group instead of a bromomethyl group.
The uniqueness of this compound lies in its combination of the bromomethyl and amino groups, which provides distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
5-(bromomethyl)pyridin-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGJTUILOXSTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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